![molecular formula C15H20O B1235749 (6Z,10R)-3,6,10-trimethyl-5,8,9,10-tetrahydrobenzo[8]annulen-2-ol CAS No. 62706-41-6](/img/structure/B1235749.png)
(6Z,10R)-3,6,10-trimethyl-5,8,9,10-tetrahydrobenzo[8]annulen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6Z,10R)-3,6,10-trimethyl-5,8,9,10-tetrahydrobenzo[8]annulen-2-ol is a diterpenoid compound isolated from the leaves of the plant Isodon parvifolius. This plant is primarily found in regions such as Sichuan Province, Shanxi Province, and the Tibet Autonomous Region in China . Diterpenoids, including parvifolin, are known for their diverse structures and bioactivities, making them a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The isolation of parvifolin involves several chromatographic techniques. The aerial parts of Isodon parvifolius are collected and subjected to extraction processes using solvents like methanol. The crude extract is then fractionated using silica gel column chromatography, followed by further purification using high-performance liquid chromatography (HPLC) to obtain pure parvifolin .
Industrial Production Methods: Currently, there are no large-scale industrial production methods specifically for parvifolin. The compound is primarily obtained through extraction from natural sources, which limits its availability for extensive industrial applications .
Chemical Reactions Analysis
Types of Reactions: (6Z,10R)-3,6,10-trimethyl-5,8,9,10-tetrahydrobenzo[8]annulen-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize parvifolin, leading to the formation of different oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce parvifolin, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents to introduce new functional groups into the parvifolin molecule.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of parvifolin.
Scientific Research Applications
Chemistry: (6Z,10R)-3,6,10-trimethyl-5,8,9,10-tetrahydrobenzo[8]annulen-2-ol and its derivatives are studied for their unique chemical properties and potential use as intermediates in organic synthesis.
Biology: The compound exhibits bioactive properties, making it a subject of interest in biological studies.
Mechanism of Action
The mechanism of action of parvifolin involves its interaction with specific molecular targets and pathways within cells. The compound has been shown to induce apoptosis (programmed cell death) in certain cancer cell lines by activating specific signaling pathways. This apoptotic effect is achieved through the modulation of proteins involved in cell survival and death .
Comparison with Similar Compounds
(6Z,10R)-3,6,10-trimethyl-5,8,9,10-tetrahydrobenzo[8]annulen-2-ol is part of a larger group of diterpenoids found in the Isodon genus. Similar compounds include:
- Hebeirubescensin L
- Rabescensin C
- Trichokaurin
These compounds share structural similarities with parvifolin but differ in their specific functional groups and bioactivities. This compound’s unique structure and bioactive properties distinguish it from these related diterpenoids .
Properties
CAS No. |
62706-41-6 |
|---|---|
Molecular Formula |
C15H20O |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
(6Z,10R)-3,6,10-trimethyl-5,8,9,10-tetrahydrobenzo[8]annulen-2-ol |
InChI |
InChI=1S/C15H20O/c1-10-5-4-6-11(2)14-9-15(16)12(3)8-13(14)7-10/h5,8-9,11,16H,4,6-7H2,1-3H3/b10-5-/t11-/m1/s1 |
InChI Key |
SVHIJLOAVJCJNN-GULOHRGCSA-N |
Isomeric SMILES |
C[C@@H]1CC/C=C(\CC2=C1C=C(C(=C2)C)O)/C |
SMILES |
CC1CCC=C(CC2=C1C=C(C(=C2)C)O)C |
Canonical SMILES |
CC1CCC=C(CC2=C1C=C(C(=C2)C)O)C |
Synonyms |
parvifoline |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


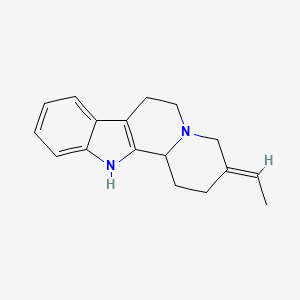
![N-[(5E,9E,11E)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-oxopropanamide](/img/structure/B1235667.png)
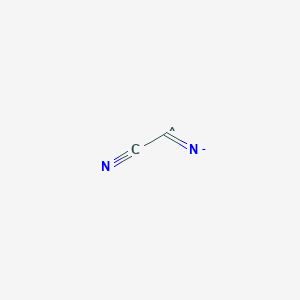
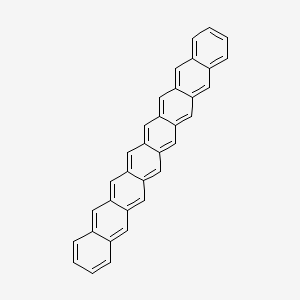

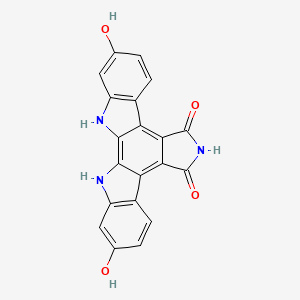
![tert-butyl (2S,4S)-4-[[(2S)-4-amino-2-[[(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]-4-oxobutanoyl]amino]-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]amino]-3-methylbut-3-enoyl]amino]-4-methyl-3,5-bis(sulfanyl)pentanoyl]-[(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]-6-methyl-2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-3-oxoheptanoate](/img/structure/B1235679.png)
![(5Z)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B1235680.png)
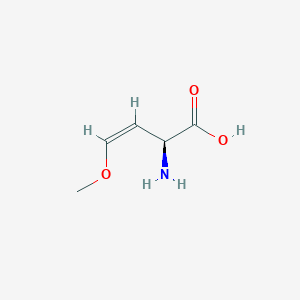


![(4R,6R,8R,9E,11E)-16-chloro-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione](/img/structure/B1235687.png)
![4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide](/img/structure/B1235689.png)

